molecular formula C15H25NO4 B13034918 2-(4-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.2.2]octan-1-yl)aceticacid

2-(4-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.2.2]octan-1-yl)aceticacid

Cat. No.: B13034918
M. Wt: 283.36 g/mol
InChI Key: DRDTZVAHECWVJN-UHFFFAOYSA-N
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Description

2-(4-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.2.2]octan-1-yl)acetic acid is a complex organic compound featuring a bicyclic structure. This compound is notable for its tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.2.2]octan-1-yl)acetic acid typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out under aqueous conditions or in organic solvents like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.2.2]octan-1-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection yields the free amine, which can be further derivatized.

Scientific Research Applications

2-(4-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.2.2]octan-1-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.2.2]octan-1-yl)acetic acid involves its interaction with specific molecular targets. The Boc group protects the amine functionality, allowing selective reactions to occur at other sites. Upon deprotection, the free amine can participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.2.2]octan-1-yl)acetic acid is unique due to its combination of a bicyclic structure and a Boc-protected amine, which provides versatility in synthetic and research applications.

Properties

Molecular Formula

C15H25NO4

Molecular Weight

283.36 g/mol

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-1-bicyclo[2.2.2]octanyl]acetic acid

InChI

InChI=1S/C15H25NO4/c1-13(2,3)20-12(19)16-15-7-4-14(5-8-15,6-9-15)10-11(17)18/h4-10H2,1-3H3,(H,16,19)(H,17,18)

InChI Key

DRDTZVAHECWVJN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC12CCC(CC1)(CC2)CC(=O)O

Origin of Product

United States

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